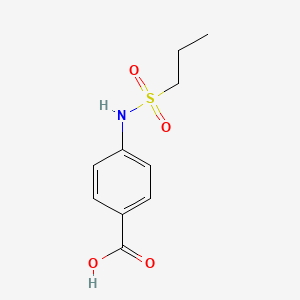

4-(Propane-1-sulfonamido)benzoic acid

Descripción general

Descripción

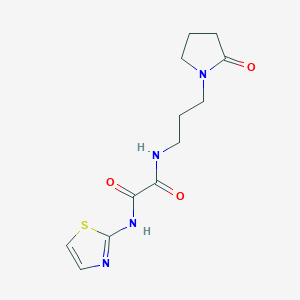

4-(Propane-1-sulfonamido)benzoic acid, also known as 4-PASA, is a synthetic organic compound that is used for a variety of applications in scientific research. It is a derivative of benzoic acid and has a sulfonamido group attached to the propane-1-sulfonamido moiety. 4-PASA is a versatile molecule with a wide range of potential applications in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- It has been used in the synthesis of some 4-(substituted phenylsulfonamido)benzoic acids via condensation under ultrasound irradiation conditions, demonstrating high yields exceeding 90% (Dineshkumar & Thirunarayanan, 2019).

- Research also includes the development of eco-friendly methods for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, using water and sodium carbonate as HCl scavengers to produce high yield and purity products (Almarhoon et al., 2019).

Chemical Properties and Reactivity :

- Benzamide-4-sulfonamides, which can be obtained from 4-sulfamoyl benzoic acid, have been studied as inhibitors of carbonic anhydrase, with some isoforms inhibited in the low nanomolar or subnanomolar ranges (Abdoli et al., 2018).

- The compound has been used in the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to form 4-(Di-n-propylsulfamyl)benzoic acid under mild conditions, highlighting its potential in drug synthesis (Michman & Weiss, 1990).

Applications in Materials Science :

- It is involved in the meta-C–H functionalization of benzoic acid derivatives, which is significant for drug molecules and natural products. This includes methods for olefination using molecular oxygen as the terminal oxidant (Li et al., 2016).

- Additionally, new solid forms of the diuretic compound 4-Chloro Salicylic Acid-5-Sulfonamide were explored, with X-ray crystal techniques and energy computations providing insights into molecular structure and interactions (Alexandru et al., 2021).

Biological Applications :

- There has been research on antibacterial activities of novel 3-(substituted sulfonamido)benzoic acid derivatives, showing moderate to good antibacterial activity against various bacteria, indicating potential in developing new antibacterials (Saravanan et al., 2013).

Propiedades

IUPAC Name |

4-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGORDGQIQRLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Propane-1-sulfonamido)benzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)

![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)